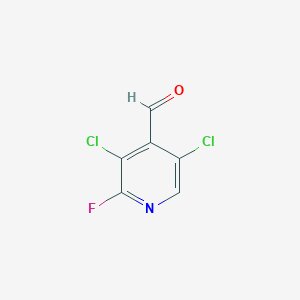

3,5-Dichloro-2-fluoroisonicotinaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-2-fluoroisonicotinaldehyde is a chemical compound with the CAS Number: 2416235-50-0 . It has a molecular weight of 193.99 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 193.99 and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Film Detection Method for Tritium-Labelled Proteins and Nucleic Acids in Polyacrylamide Gels

Bonner and Laskey (1974) developed a method for detecting tritium in polyacrylamide gels using scintillation autography, which involves the interaction of β-particles from tritium with diphenyloxazole, resulting in the emission of light and local blackening of an X-ray film. This method is highly sensitive and can detect low levels of tritium, as well as other isotopes like sulfur-35 and carbon-14 (Bonner & Laskey, 1974).

Flow Cytometric Measurement of Peptidases

Dolbeare and Smith (1977) described a method for measuring enzyme activity in cells using fluorogenic substrates and 5-nitrosalicylaldehyde. This approach is significant for its application in differentiating populations of leukocytes and its potential in clinical diagnostics (Dolbeare & Smith, 1977).

Highly Selective Metal Fluoride Catalysts for Dehydrohalogenation

Teinz et al. (2011) studied the dehydrochlorination and dehydrofluorination reactions on 3-chloro-1,1,1,3-tetrafluorobutane, employing metal fluorides as catalysts. This research offers insights into the selective catalysts for dehydrofluorination and dehydrochlorination, contributing to the field of catalysis (Teinz et al., 2011).

Photoredox Systems for Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds

Koike and Akita (2016) explored the use of photoredox catalysis for radical reactions in fluoromethylation. This research is particularly relevant in pharmaceutical and agrochemical fields, where fluoromethyl groups are important structural motifs (Koike & Akita, 2016).

One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines

Song et al. (2016) introduced a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence for the synthesis of various polysubstituted and fused pyridines. This method is significant for its simplicity and versatility in organic synthesis (Song et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3,5-dichloro-2-fluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMJPCFSVNGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2751911.png)

![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)

![5-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2751913.png)

![6-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-3-carbonitrile](/img/structure/B2751919.png)

![2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2751926.png)